Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(piperidino)methanone
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Overview
Description
Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(piperidino)methanone is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique structure, which includes an imidazo ring fused with a naphtho and triazin ring system, along with a piperidino methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(piperidino)methanone typically involves multi-step reactions that include the formation of the imidazo ring, followed by the fusion with naphtho and triazin rings. One common method involves the use of a one-pot synthesis route, which includes sequential Sonogashira coupling reactions followed by trifluoroacetic acid-promoted alkyne-carbonyl metathesis . This method is efficient and allows for the construction of the complex ring system in a streamlined manner.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(piperidino)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(piperidino)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(piperidino)methanone involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes. For example, it has been studied as a potential inhibitor of certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.
Pyrazolo[5,1-c][1,2,4]triazines: Exhibits antiviral and antitumor activities.
Imidazo[1,2-a]pyridines: Used in the synthesis of various bioactive compounds.
Uniqueness
Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazin-1-yl(piperidino)methanone is unique due to its complex fused ring system, which imparts distinct chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C19H17N5O |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
piperidin-1-yl(11,13,16,17-tetrazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,12,14,16-octaen-14-yl)methanone |
InChI |
InChI=1S/C19H17N5O/c25-19(23-10-4-1-5-11-23)17-18-22-21-16-14-7-3-2-6-13(14)8-9-15(16)24(18)12-20-17/h2-3,6-9,12H,1,4-5,10-11H2 |
InChI Key |
HGBCTPILSBPHMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C3N=NC4=C(N3C=N2)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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